molecular formula C13H12N2O2 B13043335 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile

Cat. No.: B13043335
M. Wt: 228.25 g/mol
InChI Key: CLUUXBWPGDHONA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of reagents such as acids, bases, and solvents to facilitate the reaction . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently .

Chemical Reactions Analysis

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential biological activities and therapeutic properties. Additionally, this compound can be used in industrial applications, such as the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Hydroxy-6-isopropoxyisoquinoline-7-carbonitrile can be compared with other similar compounds, such as 4-hydroxy-2-quinolones. These compounds share structural similarities but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Similar Compounds:

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-hydroxy-6-propan-2-yloxyisoquinoline-7-carbonitrile

InChI

InChI=1S/C13H12N2O2/c1-8(2)17-13-4-11-10(3-9(13)5-14)6-15-7-12(11)16/h3-4,6-8,16H,1-2H3

InChI Key

CLUUXBWPGDHONA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=NC=C(C2=C1)O)C#N

Origin of Product

United States

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